molecular formula C15H18BNO2S B7899581 2-Phenylthiazole-4-boronic acid pinacol ester

2-Phenylthiazole-4-boronic acid pinacol ester

Cat. No. B7899581
M. Wt: 287.2 g/mol
InChI Key: OFLXZKPQZPHIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiazole-4-boronic acid pinacol ester is a chemical compound with the molecular formula C15H18BNO2S . It is a boronic acid ester, which are highly valuable building blocks in organic synthesis .


Chemical Reactions Analysis

Boronic esters, including this compound, are known to participate in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .

Mechanism of Action

Target of Action

The primary target of 2-Phenylthiazole-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . It also undergoes protodeboronation, a radical approach that, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be significantly affected by its stability in water .

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds through the SM coupling reaction . This makes it a valuable tool in organic synthesis . Additionally, its involvement in protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . Its susceptibility to hydrolysis is considerably accelerated at physiological pH, which can affect its stability and efficacy . Therefore, the compound’s environment plays a crucial role in its action and should be carefully considered when using it for pharmacological purposes .

Safety and Hazards

While specific safety data for 2-Phenylthiazole-4-boronic acid pinacol ester is not available, boronic esters can cause skin and eye irritation, and may cause respiratory irritation . They should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Future Directions

Boronic esters, including 2-Phenylthiazole-4-boronic acid pinacol ester, continue to be a focus of research due to their utility in organic synthesis. Future research may explore new synthesis methods, applications, and safety measures .

properties

IUPAC Name

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXZKPQZPHIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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